![molecular formula C9H7F4NO2 B2968802 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide CAS No. 2288709-57-7](/img/structure/B2968802.png)
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide
Beschreibung
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is a fluorinated acetamide derivative characterized by a phenoxy backbone substituted with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the para position. This compound’s structure combines electron-withdrawing groups (fluorine and -CF₃) with an acetamide moiety, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.
Eigenschaften
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)phenoxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBVHGMTKEZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes.
Mode of Action
It is known that the trifluoromethyl group in a molecule can enhance the potency of a drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biologische Aktivität
2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide is a fluorinated compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenoxyacetamide backbone. This structure is significant as the incorporation of fluorinated groups often enhances the biological activity of compounds through improved binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly G protein-coupled receptors (GPCRs). The fluorinated groups are believed to enhance agonistic activity through halogen bonding interactions, which can increase the potency of receptor activation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, it has been shown to affect histone methylation, which is crucial for gene regulation in cancer cells .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular functions, including apoptosis in cancer cells .
- Agonistic Activity : The compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) that exhibit improved agonistic activity on GPCRs, which are vital targets for drug development.
Research Findings and Case Studies
Several studies have documented the effects of this compound:
- Cell Proliferation Assays : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth in several cancer cell lines. The most significant effects were observed at concentrations above 10 µM, where cell viability decreased by up to 70% after 48 hours .
- Histone Methylation Studies : A study reported that treatment with this compound led to increased levels of H3K4me2 methylation, indicating its role as a potential epigenetic modulator. The observed increases ranged from 12.4-fold at optimal concentrations compared to control groups .
- Structure-Activity Relationship (SAR) : Comparative studies with non-fluorinated analogs revealed that the introduction of the trifluoromethyl group significantly enhanced biological activity. For example, compounds lacking these fluorinated substituents showed minimal effects on enzyme inhibition and cell proliferation .
Data Table
Study | Biological Activity | Concentration (µM) | Effect Observed |
---|---|---|---|
Study 1 | Cell Growth Inhibition | 10 | 70% decrease in viability after 48 hours |
Study 2 | H3K4me2 Methylation | Optimal concentration | 12.4-fold increase compared to control |
Study 3 | Enzyme Inhibition | Varies | Significant inhibition compared to non-fluorinated analogs |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported biological activities:
Key Research Findings
(a) Antimalarial Activity
The analog N-tert-butyl-2-(2-fluoro-4-(2-methylenebutanoyl)phenoxy)acetamide () demonstrated inhibitory activity against cysteine proteases in Plasmodium falciparum. The α,β-unsaturated ketone moiety (methylenebutanoyl) likely acts as a Michael acceptor, covalently binding to the protease’s active site. The trifluoromethyl group in the target compound may enhance lipophilicity and target affinity compared to chloro or ethoxy substituents .
(b) Herbicide Metabolism
The metabolite N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]acetamide () was identified in rats treated with oxyfluorfen. The ethoxy group increases metabolic stability, while the chloro substituent may contribute to environmental persistence. In contrast, the target compound’s fluoro substituent could reduce toxicity due to stronger C-F bond stability .
(c) Physicochemical Properties
- Metabolic Stability : Fluorine substitution at the ortho position may reduce oxidative metabolism compared to para-substituted analogs .
Data Table: Substituent Impact on Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-Fluoro-4-(trifluoromethyl)phenoxy]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, phenoxide intermediates derived from 2-fluoro-4-(trifluoromethyl)phenol can react with chloroacetamide derivatives under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., K₂CO₃ or Cs₂CO₃) critically affect yield. Lower temperatures (<60°C) may reduce side reactions like hydrolysis of the acetamide group, while polar aprotic solvents enhance nucleophilicity .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what spectral signatures distinguish it from analogs?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming fluorine substituents and aromatic proton environments. For instance, the ¹⁹F NMR signal for the trifluoromethyl group typically appears near -60 ppm. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies the acetamide C=O stretch (~1650–1680 cm⁻¹). X-ray crystallography can resolve structural ambiguities, particularly in distinguishing regioisomers .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to prevent dermal or inhalation exposure. Waste must be segregated in halogenated solvent containers and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) followed by ethanol rinsing. Pre-experiment risk assessments should evaluate potential fluoride release under high-temperature conditions .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis of this compound?
- Methodological Answer : A two-level factorial design can systematically evaluate variables like catalyst loading, solvent ratio, and temperature. For example, varying K₂CO₃ (1–3 equiv.) and DMF/THF ratios (1:1 to 1:3) in 8–12 experimental runs identifies interactions between factors. Response surface methodology (RSM) further refines optimal conditions, minimizing side-product formation while maximizing yield .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.